3-[(tert-Butoxy)methyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXJYWWBWGXPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving the Tert Butoxy Substituted Phenolic Moiety
Radical Reactions and Hydrogen Atom Transfer (HAT) Processes
The phenolic hydroxyl group is a key player in radical scavenging and hydrogen atom transfer (HAT) reactions. The tert-butoxy (B1229062) substituent modulates these processes through electronic and steric effects.
Reactions of tert-Butoxy Radicals with Phenols
Tert-butoxy radicals are known to react with phenols to generate phenoxy radicals. This reaction is a crucial step in various oxidative processes. The rate of this reaction is influenced by the substituents on the phenolic ring.
Oxidation Pathways Mediated by Metal Complexes
The oxidation of phenols, including those with tert-butoxy substituents, can be effectively mediated by various metal complexes. These reactions are of interest due to their relevance in biological systems and industrial applications.
Similarly, the oxidation of phenols by a trans-dioxoruthenium(VI) complex also proceeds through a hydrogen atom abstraction mechanism nih.gov. In these reactions, the formation of a phenoxy radical is a key intermediate step nih.gov. The presence of bulky tert-butyl groups at the ortho positions can influence the reaction rate due to steric crowding around the hydroxyl group nih.gov.
Furthermore, the oxidation of 4-substituted-2,6-di-tert-butylphenols by tetrahedral copper(II)–halide complexes has been investigated. The mechanism of this reaction can shift from a proton-coupled electron transfer (PCET) pathway to a concerted proton-electron transfer (CPET) or hydrogen atom transfer (HAT) mechanism depending on the nature of the substituent on the phenol (B47542) rsc.org. For phenols with electron-donating substituents, a HAT or CPET mechanism is favored rsc.org.
Table 1: Mechanistic Pathways in Metal-Complex Mediated Oxidation of tert-Butoxy-Substituted Phenols
| Metal Complex | Substrate | Proposed Mechanism | Key Findings |
|---|---|---|---|
| Cupric–superoxo complex | 2,6-di-tert-butylphenol (B90309) derivatives | Hydrogen Atom Transfer (HAT) | Rate-limiting HAT, significant KIE observed. acs.orgnih.gov |
| trans-Dioxoruthenium(VI) complex | Phenols with 2,6-di-tert-butyl groups | Hydrogen Atom Abstraction | Steric crowding from tert-butyl groups affects reaction rates. nih.gov |
| Tetrahedral copper(II)–halide complexes | 4-substituted-2,6-di-tert-butylphenols | HAT/CPET for electron-donating groups | Mechanism is dependent on the electronic nature of the para-substituent. rsc.org |
Kinetic Isotope Effects in Phenol Oxidation
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly in distinguishing between different hydrogen transfer pathways. In the oxidation of phenols, a significant primary KIE (kH/kD > 2) is often indicative of a mechanism where the cleavage of the O-H bond is the rate-determining step, such as in a HAT process.
For instance, in the oxidation of para-substituted 2,6-di-tert-butylphenols by a cupric–superoxo complex, a significant deuterium KIE was observed, supporting a rate-limiting HAT mechanism acs.orgnih.gov. The magnitude of the KIE can provide insights into the transition state geometry and the degree of proton tunneling. Large KIE values, sometimes exceeding the semi-classical limit, can suggest the involvement of quantum mechanical tunneling of the hydrogen atom mdpi.comnih.gov.
Conversely, the absence of a significant KIE in the oxidative half-reaction of phenol hydroxylase with deuterated phenol suggests that O-H bond cleavage is not the rate-limiting step in that particular enzymatic reaction osti.gov. The study of KIEs in various phenol oxidation reactions continues to be an active area of research for understanding the intricate details of these fundamental chemical processes.
Inductive and Steric Effects of the tert-Butyl Group on Reaction Pathways
The tert-butyl group, characterized by its bulky nature and electron-donating inductive effect, plays a dual role in directing the course of reactions involving the phenolic moiety.
Influence on Electron Density and Aromatic Reactivity
The tert-butyl group is an electron-donating group due to the +I (inductive) effect of the alkyl carbons. This effect increases the electron density on the aromatic ring and the hydroxyl group nih.gov. An increase in electron density on the phenolic oxygen can influence the acidity of the phenol. While the tert-butyl group is electron-donating, its effect on phenol acidity is complex and can be outweighed by other factors like hyperconjugation in smaller alkyl groups quora.com.
The electron-donating nature of the tert-butyl group also activates the aromatic ring towards electrophilic substitution reactions. The hydroxyl group of phenols is a strong activating and ortho-, para-directing group, and the presence of a tert-butyl group further enhances this reactivity. However, the steric bulk of the tert-butyl group can significantly influence the regioselectivity of these reactions.
Steric Hindrance and its Impact on Reaction Rates and Selectivity
The large size of the tert-butyl group creates significant steric hindrance around the positions adjacent (ortho) to it on the benzene (B151609) ring. This steric bulk can protect the phenolic hydroxyl group from rapid oxidation and can also direct incoming electrophiles to less hindered positions nih.gov.
In the electrophilic halogenation of phenols, the steric hindrance from a tert-butyl group can prevent substitution at the ortho position, leading to preferential substitution at the para position or other available sites stackexchange.comdoubtnut.com. For example, in the oxidation of phenols by a trans-dioxoruthenium(VI) complex, phenols with bulky tert-butyl groups in the ortho positions react more slowly than those without, which is attributed to the steric crowding around the hydroxyl group hindering the approach of the oxidant nih.gov. This steric hindrance is a key factor in determining the selectivity of reactions involving tert-butoxy-substituted phenols.
Table 2: Summary of Inductive and Steric Effects of the tert-Butyl Group
| Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (+I) | Electron-donating nature of the alkyl group. | Increases electron density on the aromatic ring and hydroxyl group, activating the ring for electrophilic substitution. nih.gov |
| Steric Hindrance | The bulky size of the tert-butyl group. | Protects the hydroxyl group, slows down reaction rates at adjacent positions, and directs incoming groups to less hindered sites. nih.govnih.gov |
Reaction Kinetics and Thermodynamics in Phenol Derivatization
The derivatization of phenols is a fundamental process in organic chemistry, with applications ranging from the synthesis of pharmaceuticals to the production of polymers. Understanding the kinetics and thermodynamics of these reactions is crucial for optimizing reaction conditions and achieving desired product selectivity. The introduction of a tert-butoxy group to the phenolic moiety can influence reaction rates and equilibria through steric and electronic effects.
The alkylation of phenols can proceed through two primary pathways: O-alkylation, which yields a phenolic ether, and C-alkylation, which results in the substitution of a hydrogen atom on the aromatic ring with an alkyl group. researchgate.net The kinetic schemes for these reactions are often complex and can be influenced by factors such as the nature of the alkylating agent, the catalyst, and the solvent.
In the presence of an acid catalyst, the alkylation of phenol with olefins is proposed to involve an exothermic reaction between the olefin and the acid to form an ester, followed by pathways leading to O-alkylation, ortho-C-alkylation, and para-C-alkylation. researchgate.net Computational studies using density functional theory (DFT) suggest that O-alkylation to form the phenolic ether is the most energetically favorable pathway under neutral conditions. researchgate.net An ionic rearrangement mechanism can then account for the intramolecular migration of the alkyl group from the ether to form C-alkylphenols, with protonation significantly lowering the transition barriers for these migrations. researchgate.net
The degradation of phenolic compounds can also be described by kinetic models. For instance, the photocatalytic degradation of phenol has been shown to follow first-order kinetics. mdpi.com Similarly, the modification of phenolic compounds during processes like fermentation can be described by zero-, first-, or second-order kinetic models, with the best fit depending on the specific compound and its form of existence. nih.gov
A comprehensive kinetic model for phenol oxidation in various advanced oxidation processes has been developed, encompassing over 540 reactions. nih.gov This model considers the transformation of intermediates and can be applied to complex systems. nih.gov
Table 1: Kinetic Models for Phenolic Compound Modifications
| Process | Compound Type | Predominant Kinetic Model | Reference |
|---|---|---|---|
| Photocatalytic Degradation | Phenol | First-Order | mdpi.com |
| Fermentation | Free Flavonoids | First-Order | nih.gov |
| Fermentation | Bound Flavonoids | Zero-Order | nih.gov |
| Fermentation | Bound Phenolic Acids | First-Order | nih.gov |
Alkali catalysts play a significant role in various transformations of phenolic compounds. In the context of alkylation, the use of an alkali catalyst, such as a hydroxide or an alkoxide, can dramatically increase the reaction rate. researchgate.net The first step in this process is the formation of a phenoxide ion, a strong nucleophile that readily attacks the electrophilic alkylating agent. researchgate.net
For instance, in the transesterification of oils to produce biodiesel, alkali catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. researchgate.net The mechanism involves the formation of an alkoxide, which attacks the carbonyl group of the triglyceride to form a tetrahedral intermediate. This intermediate then breaks down to form the alkyl ester and a diglyceride anion, with the catalyst being regenerated in the process. researchgate.net
The choice of catalyst can also influence the selectivity of the reaction. In the gas-phase synthesis of anisole (B1667542) from methanol (B129727) and phenol, lanthanum phosphate (LaPO4) has shown excellent catalytic activity. mdpi.com The preparation method and crystal morphology of the catalyst have a significant impact on its performance. mdpi.com
Intramolecular Interactions and Their Mechanistic Implications
Intramolecular interactions, such as hydrogen bonding and non-covalent interactions, play a crucial role in determining the structure, stability, and reactivity of molecules containing a phenolic moiety. These interactions can have significant mechanistic implications for various chemical and biological processes.
Ortho-hydroxy Schiff bases are characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. nih.govnih.gov This interaction is fundamental to their structure and is a key factor in their wide range of applications, including molecular switches and sensors. nih.gov
The intramolecular hydrogen bond facilitates intramolecular proton transfer, leading to the existence of two tautomeric forms: the enol-imine and the keto-amine forms. nih.govias.ac.in These tautomers are generally interconvertible, either thermally or photochemically. nih.gov The strength of this hydrogen bond is sensitive to the electronic and steric properties of substituents on the phenolic and azomethine groups. nih.gov Bulky substituents can force the groups to lose co-planarity, resulting in a lengthening and weakening of the hydrogen bond. nih.gov
The presence of this intramolecular hydrogen bond also contributes to the thermodynamic stability of the molecule. nih.gov The lone pair of electrons on the nitrogen atom of the primary amine group allows it to act as a Lewis base and participate in the formation of these hydrogen bonds. nih.gov
Non-covalent interactions, particularly π-π stacking and C-H...π interactions, are critical in directing the assembly of molecules in the solid state and in solution. mdpi.comrsc.org These interactions arise from a combination of dispersion, dipole-induced dipole, and electrostatic forces. libretexts.org
In phenolic systems, π-π stacking interactions occur when the aromatic rings of two molecules are oriented face-to-face. scirp.orgscirp.org These interactions can be in a sandwich or a displaced stacking arrangement. libretexts.org The strength of the interaction is influenced by the electron density of the aromatic rings, with substituents playing a significant role. scirp.org Theoretical studies have shown that these stacking interactions can affect the acidity of phenol, with both T-shaped and parallel-displaced conformations leading to a decrease in the pKa. researchgate.net
C-H...π interactions involve the interaction of a C-H bond with the π-electron cloud of an aromatic ring. These interactions, along with π-π stacking, are important in the crystal packing of many organic molecules, including Schiff base complexes. mdpi.comresearchgate.net The study of these non-covalent interactions is crucial for understanding the molecular architecture and for the design of new materials with specific properties. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-[(tert-Butoxy)methyl]phenol |
| Anisole |
| Phenol |
| Cyclohexyl phenyl ether |
| Cyclohexylphenols |
| Methanol |
| Sodium hydroxide |
| Potassium hydroxide |
An article on the advanced spectroscopic characterization and structural elucidation of this compound derivatives cannot be generated at this time.
Despite a thorough search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound “this compound,” including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR/Raman) findings, could not be located. The user's request for an article focused solely on this compound, complete with detailed research findings and data tables for its various spectroscopic analyses, cannot be fulfilled without access to this foundational data.
General principles of NMR and vibrational spectroscopy, along with data for analogous compounds such as substituted phenols and tert-butyl ethers, were found. However, providing a hypothetical analysis based on these related structures would not meet the required standard of scientific accuracy and detail for the specified molecule and would fall outside the strict scope of the user's instructions. Therefore, the generation of the requested article is not possible.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Tert Butoxy Methyl Phenol Derivatives
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Analysis of Hydrogen Bonding Effects on IR Frequencies
Infrared (IR) spectroscopy is a powerful tool for investigating the functional groups within a molecule, with vibrational frequencies being particularly sensitive to the chemical environment. In the case of phenolic compounds, the position of the O-H stretching band is a clear indicator of hydrogen bonding. An unassociated or "free" hydroxyl group typically exhibits a sharp absorption band at higher wavenumbers. ed.gov Conversely, when the hydroxyl group participates in either intramolecular or intermolecular hydrogen bonding, the O-H bond is weakened and elongated, resulting in a shift of the absorption band to a lower frequency and significant broadening of the peak. ed.govdntb.gov.ua
The formation of hydrogen-bonded dimers and higher-order aggregates in solution becomes more prominent as the concentration of the phenol (B47542) increases. ed.govrsc.org This leads to a more intense and broad absorption band corresponding to the "bound" O-H stretch, while the intensity of the free O-H stretch may decrease or remain static. ed.gov The specific solvent can also dictate the nature of hydrogen bonding; in aromatic solvents, for example, solute-solvent OH•••π interactions compete with the solute-solute OH•••OH interactions, often reducing the degree of self-association compared to non-aromatic solvents. rsc.org
Table 1: Effect of Hydrogen Bonding on O-H Stretching Frequencies in Phenolic Compounds
| State of Hydroxyl Group | Typical Wavenumber (cm⁻¹) | Band Characteristics |
|---|---|---|
| Free O-H (Monomer) | 3580 - 3650 | Sharp, Weak |
| Intramolecular H-Bond | 3450 - 3600 | Sharp to Moderately Broad |
| Intermolecular H-Bond (Dimer/Oligomer) | 3200 - 3550 | Broad, Strong |
Potential Energy Distribution (PED) Analysis
While experimental IR spectra provide valuable data, the definitive assignment of complex vibrational modes often requires theoretical calculations. Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. jetir.orgresearchgate.net This analysis is typically performed alongside quantum chemical calculations, such as Density Functional Theory (DFT), which predict the vibrational frequencies and modes of a molecule. jetir.orgnih.gov
The PED provides a detailed description of the vibrations, overcoming the limitations of simple visual inspection of atomic motions, especially in regions of the spectrum where vibrational coupling is significant. nih.gov For substituted phenols, PED analysis can precisely assign vibrations related to the phenyl ring, the hydroxyl group, and the substituent side chain, such as the tert-butoxy)methyl group. For instance, a band in the 1300-1000 cm⁻¹ region might be shown by PED to be a mixed mode with contributions from C-O stretching, C-C stretching, and in-plane C-H bending.
Table 2: Illustrative PED Analysis for a Substituted Phenol Derivative
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Major PED Contributions (%) |
|---|---|---|
| 3620 | ν(O-H) | ν(O-H) (98) |
| 3085 | ν(C-H)arom | ν(C-H) (95) |
| 1610 | ν(C=C)arom | ν(C=C) (85) |
| 1255 | ν(C-O) / δ(O-H) | ν(C-O) (55), δ(O-H) (30) |
| 1150 | ν(C-O-C)ether | ν(C-O) (45), ν(C-C) (35) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic compounds like 3-[(tert-Butoxy)methyl]phenol, the absorption bands typically arise from π → π* transitions within the benzene (B151609) ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the nature and position of substituents on the ring.
Ligand-Based Charge Transfer (ILCT) Transitions
In substituted phenols, the hydroxyl group (-OH) acts as a strong electron-donating group (auxochrome), while the ether-containing substituent can also influence the electronic distribution. This donor-acceptor character within the molecule can give rise to Intramolecular Ligand Charge Transfer (ILCT) transitions upon photoexcitation. In an ILCT transition, electron density is significantly redistributed, moving from the electron-rich phenolic moiety to other parts of the aromatic system. These transitions are often responsible for the long-wavelength absorption bands in the UV-Vis spectrum and are highly sensitive to the electronic properties of the substituents.
Table 3: Typical Electronic Transitions for Phenolic Ethers
| Transition Type | Typical λmax (nm) | Description |
|---|---|---|
| π → π* (Benzenoid E2 band) | ~220 | High-energy transition within the aromatic ring. |
| π → π* (Benzenoid B band) / ILCT | ~270 - 290 | Lower-energy transition, sensitive to substitution and solvent. |
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism is the phenomenon where the position of an absorption or emission band changes with the polarity of the solvent. wikipedia.org This effect is particularly pronounced for molecules that exhibit a significant change in dipole moment upon electronic transition, such as those undergoing ILCT. The interaction of the solvent with the ground and excited states of the solute molecule is different, altering the energy gap between them. wikipedia.org
A bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. wikipedia.org Conversely, a hypsochromic shift (blue shift, to shorter wavelength) suggests the ground state is more stabilized by polar solvents than the excited state. wikipedia.org Studying the solvatochromic behavior of this compound derivatives provides insight into the nature of their electronic excited states. nih.gov
Table 4: Solvatochromic Shifts for a Phenolic Compound
| Solvent | Polarity (Dielectric Constant) | Illustrative λmax (nm) | Shift Type |
|---|---|---|---|
| Hexane | 1.88 | 275 | Reference |
| Dichloromethane | 8.93 | 278 | Bathochromic |
| Ethanol | 24.55 | 282 | Bathochromic |
| Acetonitrile | 37.5 | 283 | Bathochromic |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. When a molecule like this compound is ionized, typically by electron ionization (EI), the resulting high-energy molecular ion can undergo fragmentation into smaller, characteristic ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of an ion, which in turn can be used to deduce its elemental composition. For this compound (C₁₁H₁₆O₂), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental formula.
The fragmentation pattern provides a roadmap to the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Loss of a tert-butyl group: Cleavage of the C-O bond in the ether moiety to lose a stable tert-butyl carbocation ([C(CH₃)₃]⁺, m/z 57) or a tert-butyl radical.
Benzylic cleavage: Cleavage of the bond between the phenyl ring and the methylene (B1212753) group is a common pathway for benzyl (B1604629) ethers, leading to the formation of a stable tropylium-like ion or a substituted benzyl cation.
McLafferty rearrangement: If applicable, this rearrangement can occur in molecules with specific structural features.
Table 5: HRMS Data and Plausible Fragments for this compound
| Ion Formula | Fragment Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₁H₁₆O₂]⁺˙ | Molecular Ion | 180.1150 |
| [C₇H₇O]⁺ | Loss of ˙OCH(CH₃)₃ | 107.0497 |
| [C₄H₉]⁺ | tert-Butyl cation | 57.0704 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysisquora.com
Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of organic molecules by providing detailed information about their fragmentation pathways. In the analysis of this compound derivatives, MS/MS allows for the isolation of a specific precursor ion, typically the molecular ion [M]⁺• or a protonated molecule [M+H]⁺, which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure, revealing the nature and connectivity of its functional groups.
For a compound like this compound, the fragmentation is dictated by the lability of the tert-butoxy (B1229062) group and the stability of the resulting fragments. A primary and highly characteristic fragmentation event is the cleavage of the C-O bond within the tert-butoxy group, leading to the formation of a stable tert-butyl cation ([C₄H₉]⁺) at m/z 57. The remaining portion of the molecule can form a radical cation.
Another significant fragmentation pathway involves the cleavage of the benzylic ether bond. This can result in the formation of a hydroxytropylium-like ion or subsequent rearrangements. Phenols are also known to undergo a characteristic loss of carbon monoxide (CO, 28 Da) from the molecular ion, a process that is often observed in the mass spectra of phenolic compounds. slideshare.netdocbrown.info The interplay of these pathways provides a detailed fingerprint for the identification and structural confirmation of this compound and its derivatives.
Table 1: Plausible MS/MS Fragmentation Pathways and Corresponding Product Ions for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 194 ([M]⁺•) | C₄H₈ (isobutylene) | 138 | [3-(Hydroxymethyl)phenol]⁺• |
| 194 ([M]⁺•) | •C₄H₉ (tert-butyl radical) | 137 | [M - C₄H₉]⁺ |
| 194 ([M]⁺•) | C₅H₁₀O (tert-butyl methyl ether fragment) | 108 | [C₇H₈O]⁺• (cresol-like ion) |
| 194 ([M]⁺•) | CO (Carbon Monoxide) | 166 | [M - CO]⁺• |
X-ray Diffraction for Solid-State Molecular Geometrynih.govquora.comdoubtnut.comyoutube.combritannica.comresearchgate.netmdpi.com
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unparalleled insight into the molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar substituted phenols, such as 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, provides a robust framework for understanding the expected solid-state geometry. researchgate.net
The analysis of X-ray diffraction data allows for the precise measurement of geometric parameters within the molecule. For a derivative of this compound, key parameters would include the C-O bond length of the phenolic hydroxyl group, which is typically shorter than an alcoholic C-O bond due to conjugation with the aromatic ring. researchgate.net The bond angles within the benzene ring are expected to be close to 120°, with slight distortions caused by the substituents. The geometry around the ether oxygen and the bulky tert-butyl group would also be defined, including the C-O-C bond angle of the ether linkage and the torsion angles describing the orientation of the (tert-Butoxy)methyl side chain relative to the phenol ring.
Table 2: Representative Bond Lengths and Angles for Phenolic Derivatives Data based on analogous structures reported in crystallographic literature. researchgate.net
| Parameter | Functional Group | Typical Value |
|---|---|---|
| Bond Length | Phenolic C-O | 1.36 - 1.38 Å |
| Aromatic C-C | 1.38 - 1.41 Å | |
| Ether C-O | 1.42 - 1.45 Å | |
| Bond Angle | Aromatic C-C-C | ~120° |
| C-C-O (Phenol) | ~119° |
Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). britannica.comstackexchange.comquora.com However, for simple phenols in the solid state, the enol (phenolic) form is overwhelmingly favored due to the substantial energetic stability conferred by the aromaticity of the benzene ring. britannica.com Disruption of this aromatic system to form a non-aromatic keto tautomer is energetically unfavorable. researchgate.net Therefore, X-ray diffraction studies would be expected to confirm that this compound exists exclusively in its phenolic (enol) tautomeric form in the crystalline state. Any observation of a keto tautomer would be highly unusual and indicate unique electronic or intermolecular factors stabilizing this less favorable form. mdpi.com
Derivatization Strategies for Chromatographic and Spectroscopic Enhancementquora.com
Derivatization is a common strategy employed in chemical analysis to modify a molecule's chemical properties to make it more suitable for a particular analytical technique, such as gas chromatography (GC) or mass spectrometry. uvic.canih.gov For phenolic compounds like this compound, the primary goals of derivatization are to increase volatility and thermal stability, and to reduce polarity by masking the active hydrogen of the hydroxyl group. nih.gov This leads to improved chromatographic peak shape, reduced tailing, and enhanced sensitivity. epa.gov
A widely used derivatization technique for phenols is methylation, which converts the phenolic hydroxyl group (-OH) into a methyl ether (-OCH₃), forming an anisole (B1667542) derivative. mdma.chresearchgate.net This reaction is often carried out using reagents like dimethyl sulfate or methyl iodide in the presence of a base, a classic example being the Williamson ether synthesis. quora.comdoubtnut.comyoutube.com
The conversion to the corresponding anisole, 1-[(tert-Butoxy)methyl]-3-methoxybenzene, significantly enhances its suitability for GC analysis. The elimination of the polar and acidic phenolic proton prevents undesirable interactions with the stationary phase of the GC column, resulting in more symmetrical peaks and improved resolution. epa.gov Furthermore, the resulting anisole derivative is more volatile and thermally stable than the parent phenol, allowing for analysis at higher temperatures without degradation. This derivatization also provides a characteristic mass shift in mass spectrometry, which can be used for confirmation of the presence of a hydroxyl group in the original analyte. mdma.ch
Formation of Pentafluorobenzyl Ethers
The derivatization of phenolic compounds to their corresponding pentafluorobenzyl (PFB) ethers is a widely used technique to enhance their volatility and detectability, particularly for gas chromatography (GC) analysis. This method is especially advantageous for trace-level analysis when coupled with electron capture detection (ECD) or mass spectrometry (MS) using negative-ion chemical ionization (NICI). The PFB group is strongly electron-capturing, which significantly improves the sensitivity of detection.
The general reaction involves the nucleophilic attack of the phenoxide ion on pentafluorobenzyl bromide (PFBBr). The reaction is typically carried out in an organic solvent in the presence of a base to deprotonate the phenolic hydroxyl group.
General Reaction Scheme: Ar-OH + PFBBr + Base → Ar-O-PFB + Base·HBr
While specific conditions for this compound are not documented, a general procedure for phenols involves dissolving the phenol in a suitable solvent, adding a base (such as potassium carbonate or a tertiary amine), followed by the addition of PFBBr. The reaction mixture is then heated to facilitate the reaction. Optimization of reaction parameters such as temperature and time is often necessary to achieve high yields. For many phenols, a reaction temperature of around 80°C for several hours has been found to be effective rsc.orgillinois.edu.
The resulting pentafluorobenzyl ether of this compound would then be amenable to analysis by GC-MS. In NICI-MS, the PFB derivative would be expected to yield a prominent molecular anion or a characteristic fragment ion, allowing for highly sensitive and selective quantification. Studies comparing PFB derivatives with other derivatives, such as trimethylsilyl ethers, have shown that PFB derivatives can offer significantly lower detection limits in NICI mode rsc.orgillinois.edu.
Hypothetical Data Table for Pentafluorobenzylation of this compound: Since no experimental data is available, the following table is a hypothetical representation of what might be determined.
| Parameter | Value |
| Reactants | |
| Substrate | This compound |
| Reagent | Pentafluorobenzyl bromide (PFBBr) |
| Base | Potassium Carbonate |
| Solvent | Acetone |
| Reaction Conditions | |
| Temperature | To be determined experimentally |
| Time | To be determined experimentally |
| Product | 1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene-3-[(tert-butoxy)methyl]benzene ether |
| Expected Analytical Data | |
| GC-MS (NICI) m/z | Expected prominent molecular ion or [M-PFB]⁻ |
Silylation (Trimethylsilyl-Ether Derivatives)
Silylation is a common derivatization technique in chemical analysis, particularly for gas chromatography. It involves the replacement of an active hydrogen in a molecule, such as the hydrogen of a hydroxyl group, with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the compound by reducing intermolecular hydrogen bonding.
The formation of a trimethylsilyl-ether derivative of this compound would involve reacting the phenol with a silylating agent. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS) often used as a catalyst. The reaction is typically rapid and can often be carried out at room temperature researchgate.netnih.gov.
General Reaction Scheme: Ar-OH + Silylating Agent → Ar-O-Si(CH₃)₃ + By-products
For phenolic compounds, the derivatization makes them more suitable for GC-MS analysis under electron ionization (EI) conditions. The resulting mass spectra of TMS derivatives of phenols are often characterized by a prominent molecular ion (M⁺) and a characteristic fragment ion corresponding to the loss of a methyl group ([M-15]⁺).
A study on various phenols showed that derivatization with trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) occurs instantaneously at room temperature, simplifying sample preparation researchgate.netnih.gov. The analysis of the resulting trimethylsilyl derivatives is then performed by GC-MS. While this specific reagent has not been documented for this compound, it represents a viable method.
Hypothetical Data Table for Silylation of this compound: As with the pentafluorobenzylation, the following table is a hypothetical representation of the data that would be generated through experimental work.
| Parameter | Value |
| Reactants | |
| Substrate | This compound |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Catalyst | Trimethylchlorosilane (TMCS) (optional) |
| Solvent | Pyridine or Acetonitrile |
| Reaction Conditions | |
| Temperature | To be determined experimentally (often room temp. to 60°C) |
| Time | To be determined experimentally (often rapid) |
| Product | Trimethyl((3-((tert-butoxy)methyl)phenoxy)silane |
| Expected Analytical Data | |
| GC-MS (EI) m/z | Expected molecular ion (M⁺) and [M-15]⁺ fragment |
Computational Chemistry Approaches to 3 Tert Butoxy Methyl Phenol and Analogues
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. DFT methods, such as the popular B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are frequently employed for these types of analyses tandfonline.comkarazin.uakarazin.uaresearchgate.netsemanticscholar.org.
Prediction of Vibrational Frequencies and IR Spectra
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum youtube.com. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds nist.gov.
For 3-[(tert-Butoxy)methyl]phenol, key predicted vibrational modes would include:
O-H stretch: A characteristic broad band for the phenolic hydroxyl group.
C-H stretches: Both aromatic (from the phenyl ring) and aliphatic (from the tert-butoxy (B1229062) and methyl groups) researchgate.net.
C=C aromatic stretches: Vibrations within the phenyl ring bartleby.com.
C-O stretches: Asymmetric and symmetric stretches for the ether linkage, which are typically strong and found in the fingerprint region of the spectrum bartleby.compearson.com.
Computational studies on anisole (B1667542) (methyl phenyl ether), a structural analogue, show distinct peaks for the asymmetric C-O-C stretch (~1250 cm⁻¹) and the symmetric stretch (~1040 cm⁻¹) bartleby.com. Similar calculations for this compound would allow for a detailed assignment of its experimental IR spectrum. Comparing calculated and experimental spectra often shows good agreement, validating the computational model tandfonline.comnih.gov.
Table 2: Predicted Key Vibrational Frequencies for this compound Analogues
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | Phenol (B47542) | 3600 - 3400 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | tert-Butoxy, Methylene (B1212753) | 3000 - 2850 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |
| C-O Stretch (Ether, Asymmetric) | Ar-O-CH₂ | ~1250 |
| C-O Stretch (Ether, Symmetric) | Ar-O-CH₂ | ~1050 |
Note: These are typical frequency ranges obtained from DFT calculations for molecules containing these functional groups.
Calculation of Nuclear Magnetic Resonance Chemical Shifts
DFT is also a reliable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding tensors for each nucleus rsc.orgaps.org. These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) modgraph.co.uknih.gov.
For this compound, this approach can predict both ¹H and ¹³C NMR spectra. The calculations are sensitive to the electronic environment of each atom, allowing for the differentiation of protons and carbons in the aromatic ring, the methylene bridge, and the bulky tert-butyl group. The accuracy of these predictions depends heavily on the chosen functional and basis set aps.orgruc.dk. Such calculations are invaluable for assigning peaks in complex experimental spectra and for confirming the structure of newly synthesized compounds tandfonline.comrsc.org.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic spectra youtube.comarxiv.org. It allows for the simulation of UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states researchgate.netarxiv.org.
Simulation of UV-Vis Spectra and Electronic Transitions (HOMO-LUMO)
TD-DFT calculations can predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands rsc.orgrsc.org. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the phenyl ring. The presence of the hydroxyl and tert-butoxymethyl substituents influences the energies of these transitions, causing shifts in the absorption bands compared to unsubstituted benzene (B151609) researchgate.net.
A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's electronic excitation energy and chemical reactivity karazin.uasemanticscholar.orgnih.gov. A smaller gap generally indicates that the molecule can be more easily excited and is more reactive nih.gov. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO would be a π* anti-bonding orbital of the same ring system.
Table 3: Representative TD-DFT Results for a Substituted Phenol Analogue
| Parameter | Predicted Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 eV | Energy difference, related to excitation energy |
| λ_max (Transition 1) | ~275 nm | Predicted wavelength of maximum absorption (π → π*) |
| Oscillator Strength | ~0.02 | Intensity of the electronic transition |
Note: Values are illustrative based on TD-DFT calculations of similar phenolic compounds and are not specific experimental data.
Understanding Charge Transfer Phenomena
Electronic transitions often involve the redistribution of electron density within the molecule, a phenomenon known as charge transfer arxiv.orgrsc.org. TD-DFT, often combined with Natural Bond Orbital (NBO) analysis, can characterize the nature of these transitions researchgate.netnih.gov. For this compound, the primary electronic transitions are expected to be localized on the aromatic ring. However, the electron-donating nature of the hydroxyl and ether oxygen atoms can lead to intramolecular charge transfer from these groups to the phenyl ring upon electronic excitation. Analyzing the molecular orbitals involved in the transition (e.g., from a HOMO centered on the ring and oxygen lone pairs to a LUMO centered on the ring's π* system) allows for a detailed understanding of how electronic charge shifts during absorption of UV-Vis light semanticscholar.orgnih.gov.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing varying electrostatic potential values.
The MEP map provides a clear indication of the electrophilic and nucleophilic sites within a molecule. Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential (usually colored blue) are electron-deficient and are likely sites for nucleophilic attack.
For a molecule like this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic attack and a hydrogen bond donor. The oxygen atom of the tert-butoxy group would also exhibit a negative potential. The hydrogen atom of the hydroxyl group would display a region of high positive potential, indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. The aromatic ring will have a delocalized π-electron system, with the exact potential distribution being influenced by the positions of the hydroxyl and tert-butoxy)methyl substituents. The absolute minimum of the molecular electrostatic potential (Vmin) is a key descriptor of the electronic effects of substituents, with lower Vmin values often correlating with increased interaction energies in hydrogen-bonded complexes rsc.org.
Table 1: Representative Molecular Electrostatic Potential (MEP) Data for Phenolic Compounds
| Compound | Vmax (kcal/mol) | Vmin (kcal/mol) |
|---|---|---|
| Phenol | 25.8 | -28.3 |
| p-Cresol | 24.9 | -30.1 |
| p-Nitrophenol | 35.2 | -21.5 |
Note: This table presents representative data for analogous compounds to illustrate typical MEP values. The actual values for this compound would require specific calculation.
Quantum Chemical Topology and Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding and intermolecular interactions. researchgate.net
QTAIM analysis can identify bond critical points (BCPs), which are points in the electron density distribution where the gradient of the electron density is zero. The properties of the electron density at these points provide quantitative information about the nature and strength of chemical bonds, including hydrogen bonds. For a hydrogen bond, the presence of a BCP between the hydrogen atom and the acceptor atom is a key indicator of the interaction. researchgate.netacs.org
The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly important. A higher value of ρ generally indicates a stronger bond. The sign of the Laplacian indicates the nature of the interaction: a negative value suggests a shared-electron (covalent) interaction, while a positive value is characteristic of a closed-shell interaction, such as a hydrogen bond or van der Waals interaction. For hydrogen bonds, the analysis of BCPs can reveal their strength and nature, distinguishing between weak, moderate, and strong interactions. researchgate.netijnc.ir
Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonding orbitals within a molecule. It is particularly useful for understanding delocalization effects and donor-acceptor interactions, such as those involved in hydrogen bonding. NBO analysis can quantify the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO.
In the context of this compound, NBO analysis could be used to investigate the hyperconjugative interactions that stabilize the molecule. For intermolecular hydrogen bonds, NBO theory can quantify the interaction between the lone pair (n) of the oxygen atom (the acceptor) and the antibonding orbital (σ*) of the O-H bond (the donor). A larger E(2) value indicates a stronger donor-acceptor interaction and thus a stronger hydrogen bond. ijnc.ir
Table 2: Representative QTAIM and NBO Parameters for Hydrogen Bonds in Phenolic Systems
| Parameter | Typical Value Range | Indication |
|---|---|---|
| Electron Density at BCP (ρ) | 0.002 - 0.04 a.u. | Strength of the hydrogen bond |
| Laplacian of Electron Density (∇²ρ) | > 0 | Closed-shell interaction (typical for H-bonds) |
| NBO Stabilization Energy (E(2)) | 2 - 20 kcal/mol | Strength of donor-acceptor interaction |
Note: This table provides typical value ranges for QTAIM and NBO parameters for hydrogen bonds in phenolic systems to illustrate the application of these theories. Specific values for this compound would require dedicated calculations.
Validation of Computational Models Against Experimental Data
The reliability of computational predictions is contingent upon their validation against experimental data. For phenolic compounds, several experimental parameters can be used to benchmark the accuracy of computational models.
One common approach is to compare calculated geometric parameters, such as bond lengths and bond angles, with those determined from X-ray crystallography. For example, computational studies on phenolic compounds have shown that calculated geometries can accurately reproduce experimental structures. researchgate.net
Another important validation is the comparison of calculated properties like pKa with experimentally measured values. Accurate computational protocols have been developed for the pKa determination of phenols, which often involve the use of specific density functional theory (DFT) functionals, basis sets, and solvation models, sometimes including explicit solvent molecules to improve accuracy. mdpi.com The agreement between calculated and experimental pKa values serves as a crucial validation of the computational model's ability to describe the electronic environment of the molecule. mdpi.comusda.gov
Furthermore, spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be calculated and compared with experimental spectra. The vibrational frequencies from IR spectroscopy and the chemical shifts from NMR spectroscopy are sensitive to the molecular structure and electronic environment, making them excellent benchmarks for validating computational methods.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenol |
| p-Cresol |
Research Applications and Emerging Roles of 3 Tert Butoxy Methyl Phenol Scaffolds
Role in Advanced Organic Synthesis Strategies
The structural framework of 3-[(tert-Butoxy)methyl]phenol is particularly advantageous in multi-step organic synthesis. The presence of a protected functional group alongside a reactive phenolic hydroxyl group allows for sequential and site-selective reactions, a cornerstone of modern synthetic strategy. This dual functionality enables chemists to use the molecule as both a foundational building block and a key intermediate in the assembly of more complex structures.
Intermediate in Complex Molecule Construction
In the synthesis of complex organic molecules, it is often necessary to perform reactions on one part of a molecule while preventing another part from reacting. The this compound structure serves as an excellent intermediate by masking the reactive benzylic alcohol as a tert-butyl ether. This protection prevents its unwanted oxidation or participation in other reactions while chemical modifications are carried out elsewhere on the molecule, such as on the aromatic ring or the phenolic hydroxyl group.
The tert-butyl group is sterically bulky and can be used to direct reactions to specific positions on the phenolic ring, thereby controlling regioselectivity scientificupdate.com. Once the desired modifications are complete, the tert-butyl ether can be cleaved under specific acidic conditions to reveal the original hydroxymethyl group for further elaboration. This protection-deprotection sequence makes the scaffold a valuable relay molecule in a longer synthetic route.
| Reaction Type on Aromatic Ring | Reagent/Conditions | Purpose |
| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄, Br₂/FeBr₃ | Introduction of nitro, bromo, or other groups. |
| Ortho-lithiation | n-BuLi, TMEDA | Directed functionalization at the position ortho to the hydroxyl group. |
| Palladium-catalyzed Cross-Coupling | Aryl halide, Pd catalyst, Base | Formation of new carbon-carbon or carbon-heteroatom bonds. |
Building Blocks for Novel Chemical Entities
As a building block, this compound provides a ready-made, functionalized aromatic core. Chemical suppliers often categorize such molecules as building blocks for the construction of larger, novel chemical entities in fields like medicinal chemistry and materials science thegoodscentscompany.com. The molecule offers three key points for diversification: the phenolic hydroxyl group, the protected benzylic alcohol, and the aromatic ring itself. This versatility allows for the systematic development of libraries of related compounds for screening purposes, for instance, in drug discovery programs. The combination of a hydrogen-bond-donating phenol (B47542) and a latent hydroxymethyl group within a single, stable building block is a powerful tool for molecular design.
Functional Group Protection and Derivatization in Synthesis
The concept of protecting functional groups is central to organic synthesis, enabling chemists to achieve high selectivity in complex transformations uchicago.eduharvard.edu. The tert-butoxy (B1229062) group in this compound serves as a robust protecting group for the benzylic alcohol, a functionality that could otherwise interfere with many common chemical reactions.
Selective Modification of Hydroxyl Groups
The primary role of the tert-butyl ether in this scaffold is to differentiate the reactivity of the benzylic hydroxyl group from the phenolic hydroxyl group. Ethers, in general, are stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents scribd.com. The tert-butyl ether is particularly useful due to its stability under many conditions where other protecting groups might fail. However, it is readily cleaved under acidic conditions, often using reagents like trifluoroacetic acid or cerium(III) chloride with sodium iodide, which allows for its selective removal when desired researchgate.net. This orthogonality allows chemists to, for example, acylate or alkylate the phenolic hydroxyl group selectively while the benzylic alcohol remains protected.
| Protecting Group | Common Formation Conditions | Common Cleavage Conditions | Stability |
| tert-Butyl Ether | Isobutylene (B52900), acid catalyst | Strong acid (e.g., TFA, H₃PO₄) organic-chemistry.org | Stable to base, oxidation, reduction |
| Benzyl (B1604629) Ether (Bn) | NaH, Benzyl Bromide | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base |
| Silyl (B83357) Ethers (e.g., TBS) | TBSCl, Imidazole (B134444) | Fluoride (B91410) source (e.g., TBAF) | Stable to base; labile to acid |
| Acetate (B1210297) Ester (Ac) | Ac₂O, Pyridine | Base (e.g., K₂CO₃, MeOH) or Acid | Stable to mild acid; labile to base |
Ligand Design in Coordination Chemistry Research
Phenol-containing molecules are fundamental components in the design of ligands for coordination chemistry. The oxygen atom of a phenolic hydroxyl group is a hard donor, making it particularly suitable for binding to a variety of metal ions researchgate.netmsu.edu. The deprotected form of the title compound, 3-(hydroxymethyl)phenol, possesses two potential coordination sites: the phenolic oxygen and the benzylic alcohol oxygen. This arrangement allows it to act as a bidentate ligand, capable of forming stable chelate rings with a metal center, which enhances the stability of the resulting metal complex libretexts.org.
Synthesis of Schiff Base Ligands
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone iosrjournals.org. Schiff bases derived from phenols are among the most important classes of ligands in coordination chemistry due to their synthetic accessibility and versatile coordination behavior nih.govdntb.gov.ua.
The this compound scaffold can serve as a precursor for the synthesis of novel Schiff base ligands. A typical synthetic route would involve two key steps:
Oxidation : The protected benzylic alcohol is first deprotected to reveal the hydroxymethyl group. This alcohol is then oxidized to an aldehyde using standard reagents (e.g., PCC, DMP) to form 3-hydroxybenzaldehyde (B18108). Recent green chemistry methods have also demonstrated the ability to directly convert benzyl alcohols into Schiff bases in a one-pot reaction with an amine via photocatalytic oxidation organic-chemistry.orgnih.gov.
Condensation : The resulting 3-hydroxybenzaldehyde is then condensed with a primary amine (R-NH₂) under acid or base catalysis to form the desired Schiff base ligand iosrjournals.orgsemanticscholar.org.
These ligands, featuring a phenolic hydroxyl group and an imine nitrogen atom, can act as bidentate N,O-donor ligands. The electronic and steric properties of the ligand can be fine-tuned by varying the substituent on the amine, allowing for the synthesis of a wide array of metal complexes with tailored properties.
| Precursor Aldehyde | Amine Component | Resulting Schiff Base Type | Coordinated Metal Ions (Examples) |
| Salicylaldehyde | Aniline | N-salicylideneaniline | Cu(II), Ni(II), Co(II), Zn(II) |
| 3-Hydroxybenzaldehyde | Ethanolamine | Bidentate N,O-donor ligand | Fe(III), Mn(II), V(IV) |
| 2-Hydroxy-1-naphthaldehyde | 2-Aminophenol | Tridentate O,N,O-donor ligand | Co(II), Ni(II), Cu(II) |
| Pyridoxal | Histamine | Tetradentate N,N,N,O-donor ligand | Ru(III), Pd(II) |
Metal Complex Formation and Structural Studies
There is no available scientific literature detailing the formation of metal complexes with this compound as a ligand. While the coordination chemistry of phenols and their derivatives is a broad and well-documented field, with phenolic oxygens serving as common coordination sites for a variety of metal ions, specific studies involving the this compound scaffold have not been published. Consequently, there are no structural studies, such as X-ray crystallography or spectroscopic analyses, available to elucidate the coordination modes or the geometries of any potential metal complexes.
Applications in Analytical Methodology Development
Detailed applications of this compound in the development of analytical methodologies are not documented in peer-reviewed research.
Enhancement of Chromatographic Separation and Detection (GC-MS/MS)
While Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful and common techniques for the separation and detection of substituted phenols, no specific methods have been published for this compound. General procedures for analyzing phenolic compounds often involve a derivatization step to increase volatility and improve peak shape. However, specific retention times, mass fragmentation patterns, or optimized conditions for the analysis of this compound are not available.
Quantitative Analysis of Substituted Phenols in Environmental Samples (Research Context)
In the context of environmental analysis, numerous studies focus on the quantification of various substituted phenols due to their potential as pollutants. Methodologies for their extraction from matrices like water or soil, followed by quantitative analysis, are well-established. However, this compound is not listed as a target analyte in these studies, and no methods for its quantitative analysis in environmental samples have been reported.
Precursors for Specialized Chemical Materials
The potential of this compound as a precursor for specialized materials is not described in the current body of scientific literature.
Research into Antioxidant Compounds (e.g., hindered phenols)
Phenolic compounds, particularly those with bulky substituents like tert-butyl groups (hindered phenols), are widely researched for their antioxidant properties. These properties arise from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. While this compound contains a phenol structure, no research has been published on its use as a precursor to synthesize new antioxidant compounds or on the antioxidant activity of its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(tert-Butoxy)methyl]phenol, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves tert-butoxy group protection of phenolic hydroxyl groups. Key steps include:
- Using tert-butyldiphenylsilyl chloride for hydroxyl protection under anhydrous conditions with a base (e.g., triethylamine) .
- Monitoring reaction progress via TLC or HPLC to optimize reaction time and temperature (e.g., 50–60°C for 12–24 hours).
- Purification via column chromatography with silica gel and organic solvents (e.g., hexane/ethyl acetate mixtures) .
- Critical Parameters : Excess silylating agents can lead to side reactions; strict moisture control is essential to prevent hydrolysis .
Q. How can solubility and stability of this compound be systematically evaluated for experimental design?
- Methodological Answer :
- Solubility : Test in solvents (e.g., DMSO, ethanol, chloroform) using gravimetric or UV-Vis spectrophotometric methods. Data from analogous compounds suggest higher solubility in polar aprotic solvents .
- Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C to 40°C), and light exposure. Monitor degradation via HPLC-MS to identify decomposition products .
- Reference Data :
| Property | Method | Key Findings |
|---|---|---|
| Solubility in DMSO | UV-Vis at 254 nm | >50 mg/mL at 25°C |
| Thermal Stability | HPLC after 72h at 40°C | <5% degradation |
Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer :
- UV-Vis Spectrophotometry : Develop a calibration curve at λ_max ≈ 270–290 nm (phenolic absorption band). Validate linearity (R² > 0.99) and limit of detection (LOD < 0.1 µg/mL) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection. Retention time typically 8–10 minutes .
- Mass Spectrometry : ESI-MS in positive ion mode for structural confirmation (expected [M+H]+ ~ 225 m/z) .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Mechanistic Analysis :
- The tert-butoxy group acts as a steric hindrance, reducing electrophilic aromatic substitution rates at the para position.
- In oxidation reactions (e.g., with KMnO₄), the methylene bridge (-CH₂-O-) may undergo cleavage, forming a ketone derivative. Computational modeling (DFT) can predict activation energies for these pathways .
- Experimental Validation : Compare reaction kinetics with/without tert-butoxy protection using stopped-flow spectroscopy .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time) across studies. For example, discrepancies in IC₅₀ values may arise from varying MTT assay protocols .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .
- Structural Confirmation : Verify derivative purity via X-ray crystallography to rule out isomer interference .
Q. How can enantioselective synthesis of chiral derivatives be achieved, and what catalysts are effective?
- Synthetic Strategy :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) for enantiocontrol .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
- Case Study : A reported method achieved >90% ee for a similar tert-butoxy-protected compound using a Ru-BINAP catalyst .
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to simulated environmental conditions (pH 7.4, 25°C). Detect tert-butanol and formaldehyde as hydrolysis products via GC-MS .
- Photodegradation : Use a solar simulator (UV-Vis light, 300–800 nm) to assess half-life. QSAR models predict moderate persistence (t₁/₂ ~ 30 days) .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how can experimental parameters be harmonized?
- Root Cause : Variations in solvent purity, temperature control, and saturation time.
- Resolution : Adopt OECD guidelines for solubility testing:
- Pre-saturate solvents for 24h before measurement.
- Use nephelometry to detect undissolved particles .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store under inert gas (N₂/Ar) at 4°C to prevent oxidation.
- In case of exposure, follow first-aid measures: rinse skin with water, seek medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
